tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two different ring systems, namely a benzoxazepine and a piperidine ring. The tert-butyl group and the oxo functional group further contribute to its distinct chemical properties.
Preparation Methods
The synthesis of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step typically involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed by reacting the benzoxazepine intermediate with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the nucleophilic attack.
tert-Butyl Protection:
Chemical Reactions Analysis
tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,4’-piperidine]: This compound has a similar spiro linkage but lacks the benzoxazepine ring and tert-butyl group.
Spiro[indoline-3,4’-piperidine]: This compound features an indoline ring instead of a benzoxazepine ring.
Spiro[benzofuran-2,4’-piperidine]: This compound contains a benzofuran ring instead of a benzoxazepine ring.
The uniqueness of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-19-15(21)13-6-4-5-7-14(13)23-18/h4-7H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEAEVVVTYUBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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